3,4-Dichlorobenzyl mercaptan

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

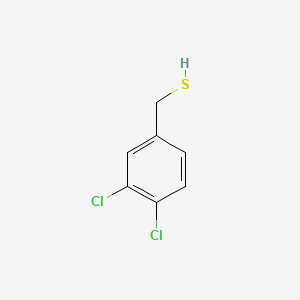

2D Structure

3D Structure

Properties

IUPAC Name |

(3,4-dichlorophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2S/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGBRSQPRQXALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CS)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189990 | |

| Record name | 3,4-Dichlorotoluene-alpha-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36480-40-7 | |

| Record name | 3,4-Dichlorobenzenemethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36480-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorotoluene-alpha-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036480407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorotoluene-alpha-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorotoluene-α-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Dichlorobenzyl Mercaptan for Advanced Research Applications

This guide provides a comprehensive technical overview of 3,4-Dichlorobenzyl Mercaptan, a key reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, reactivity, safe handling protocols, and analytical workflows, grounding all claims in authoritative data.

Chemical Identity and Core Properties

This compound, also known by its IUPAC name (3,4-Dichlorophenyl)methanethiol, is a distinct organosulfur compound.[1][2] Its chemical structure is characterized by a benzyl ring substituted with two chlorine atoms at the 3 and 4 positions and a mercaptan (thiol) group attached to the benzylic carbon. This substitution pattern significantly influences its reactivity and physical properties.

The presence of the thiol (-SH) group makes it a potent nucleophile and a mild acid, while the dichlorinated phenyl ring imparts lipophilicity and modulates the electronic properties of the molecule.[3] These features make it a valuable building block in medicinal chemistry and materials science.[4][5]

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 36480-40-7 | [1][2][4][6] |

| IUPAC Name | (3,4-Dichlorophenyl)methanethiol | [1][2] |

| Molecular Formula | C₇H₆Cl₂S | [1][2][6] |

| SMILES | SCc1ccc(Cl)c(Cl)c1 | [2][4] |

| InChI Key | CEGBRSQPRQXALB-UHFFFAOYSA-N |[1][2][6] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 193.09 g/mol | [4][6] |

| Appearance | Clear, colorless to pale yellow liquid | [2][4] |

| Boiling Point | 152-153 °C at 12 mmHg | [4] |

| Density | 1.362 g/cm³ | [4] |

| Refractive Index | 1.6045-1.6095 (at 20°C) | [2][4] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Solubility | Difficult to mix in water |[5][7] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a nucleophilic substitution reaction where the corresponding benzyl halide is treated with a sulfur nucleophile. A common and efficient laboratory-scale method utilizes 3,4-dichlorobenzyl chloride as the starting material and a reagent like thiourea, followed by hydrolysis.

Causality in Synthesis: The choice of thiourea is strategic. It acts as a safe and stable source of the thiol group. It first forms a stable isothiouronium salt intermediate, which is not volatile and has a much lower stench than the final mercaptan product. This intermediate is then easily hydrolyzed under basic conditions to yield the target thiol, minimizing exposure to the volatile and odorous final product during the reaction setup.

Caption: Synthesis pathway of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system; successful formation of the intermediate salt and final product can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods.

-

Step 1: Formation of Isothiouronium Salt: In a well-ventilated fume hood, dissolve 3,4-dichlorobenzyl chloride (1 equivalent) and thiourea (1.1 equivalents) in ethanol. Reflux the mixture for 2-4 hours. Monitor the reaction by TLC until the starting benzyl chloride is consumed. The product, a white precipitate, is the isothiouronium salt.

-

Step 2: Isolation of Intermediate: Cool the reaction mixture to room temperature. The salt will precipitate. Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

Step 3: Hydrolysis: Suspend the collected isothiouronium salt in a biphasic solution of water and a non-polar organic solvent (e.g., dichloromethane). Add a solution of sodium hydroxide (2.5 equivalents) and stir vigorously at room temperature for 4-6 hours. The mercaptan will be formed and extracted into the organic layer.

-

Step 4: Workup and Purification: Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the final clear liquid.[4]

Reactivity and Applications in Drug Development

The thiol group is the center of the molecule's reactivity, acting as a potent nucleophile, especially in its deprotonated thiolate form (RS⁻).[3] This high nucleophilicity is harnessed in drug development for the synthesis of thioethers, which are crucial structural motifs in many pharmaceutical agents.[8]

Key Reactions:

-

S-Alkylation: The deprotonated thiol readily attacks electrophilic carbons (e.g., alkyl halides) to form stable carbon-sulfur bonds (thioethers). This is a cornerstone reaction for linking molecular fragments.

-

Michael Addition: The thiolate can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds, a common strategy in the design of covalent inhibitors.[9]

-

Oxidation: Thiols are susceptible to oxidation, which can lead to the formation of disulfides (R-S-S-R) or further oxidation to sulfonic acids. This sensitivity requires careful handling and storage under an inert atmosphere.

Caption: Core reactivity pathway of thiols in S-alkylation.

Safety, Handling, and Hazard Management

This compound is classified as a hazardous substance.[10] Its primary hazards include acute toxicity if inhaled, skin irritation, serious eye irritation, and potential for respiratory irritation.[4][7][10] Furthermore, like most mercaptans, it possesses a powerful and unpleasant stench.[7][11]

Trustworthiness through Self-Validation: A robust safety protocol is self-validating. For instance, the distinct stench of the compound serves as an immediate indicator of containment failure, prompting immediate corrective action.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | ❗ | Warning | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | Category 3 | 💀 | Danger | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | ❗ | Warning | H319: Causes serious eye irritation |

| STOT, Single Exposure | Category 3 | ❗ | Warning | H335: May cause respiratory irritation |

(Source: GHS classification data from multiple suppliers)[4][10][11]

Engineering Controls and Personal Protective Equipment (PPE)

-

Causality: Due to its high inhalation toxicity and potent stench, all handling of this compound must be performed within a certified chemical fume hood with a high air exchange rate.

-

PPE: Wear nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and splash-proof safety goggles with a face shield.[7][10]

Spill and Waste Management Protocol

-

Containment: In case of a spill, immediately evacuate the area. Ensure the fume hood is operational. Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Neutralization: Mercaptans can be neutralized by oxidation. Carefully treat the absorbent material with a freshly prepared solution of sodium hypochlorite (household bleach, ~5-10%) or calcium hypochlorite. The oxidation process will convert the odorous thiol into less volatile and odorless sulfonic acids.[12]

-

Disposal: Collect the neutralized material in a sealed, labeled hazardous waste container for disposal according to institutional and local regulations.[7]

Analytical Workflow for Quality Control

Ensuring the purity and identity of this compound is critical for its application in research and development. A multi-step analytical workflow is required for comprehensive characterization.

Caption: Standard analytical workflow for quality control.

Protocol: Purity Assessment by Gas Chromatography (GC)

-

Objective: To determine the purity of the compound and identify any volatile impurities.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the mercaptan in a suitable solvent (e.g., dichloromethane) at approximately 1 mg/mL.

-

Instrumentation: Use a GC system equipped with a Flame Ionization Detector (FID) and a non-polar capillary column (e.g., DB-5 or equivalent).

-

Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, hold for 5 minutes.

-

-

Analysis: Purity is reported as the relative peak area of the main component. A purity of >96% is typical for this reagent.[2][4]

-

References

- 1. Page loading... [guidechem.com]

- 2. L03226.03 [thermofisher.com]

- 3. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 97% | CymitQuimica [cymitquimica.com]

- 5. This compound | 36480-40-7 [chemicalbook.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. Methanethiol - Wikipedia [en.wikipedia.org]

Spectroscopic Data of 3,4-Dichlorobenzyl Mercaptan: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the core spectroscopic data for 3,4-Dichlorobenzyl mercaptan (CAS No: 36480-40-7), a compound of interest in synthetic chemistry and drug development.[1][2] This document is tailored for researchers, scientists, and professionals in drug development, offering not just data, but also the underlying scientific rationale for its interpretation and acquisition.

Introduction

This compound, with the molecular formula C₇H₆Cl₂S and a molecular weight of approximately 193.09 g/mol , is a halogenated aromatic thiol.[1][2] Its structure, featuring a dichlorinated benzene ring attached to a methylene thiol group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its identification, purity assessment, and the elucidation of its role in chemical reactions. In the absence of publicly available experimental spectra, this guide presents high-quality predicted spectroscopic data, coupled with detailed interpretations and standardized protocols for experimental data acquisition.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

A. ¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | d (J ≈ 2.0 Hz) | 1H | H-2 (Aromatic) |

| ~7.38 | d (J ≈ 8.2 Hz) | 1H | H-5 (Aromatic) |

| ~7.15 | dd (J ≈ 8.2, 2.0 Hz) | 1H | H-6 (Aromatic) |

| ~3.70 | d (J ≈ 7.5 Hz) | 2H | -CH₂-SH |

| ~1.65 | t (J ≈ 7.5 Hz) | 1H | -SH |

Interpretation and Causality:

The predicted ¹H NMR spectrum reveals five distinct signals. The aromatic region (δ 7.0-7.5 ppm) displays a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The proton at the 2-position (H-2), being adjacent to the electron-withdrawing chlorine atom and ortho to the methylene group, is expected to be the most downfield and appears as a doublet due to coupling with H-6. The proton at the 5-position (H-5) is ortho to a chlorine atom and meta to the methylene group, appearing as a doublet from coupling to H-6. The H-6 proton, being ortho to one chlorine and the methylene group, is split into a doublet of doublets by H-5 and H-2.

The methylene protons (-CH₂-) are diastereotopic and are expected to appear as a doublet due to coupling with the thiol proton. The thiol proton (-SH) itself is anticipated to be a triplet due to coupling with the adjacent methylene protons. The exact chemical shift and multiplicity of the thiol proton can be highly dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A standardized protocol for acquiring a high-resolution ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[3] CDCl₃ is a common choice for its good solubilizing power for many organic compounds and its single residual proton peak at δ 7.26 ppm.

-

Ensure the solution is homogeneous and free of any particulate matter. Filtration through a small plug of glass wool in a Pasteur pipette may be necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquire the spectrum using a standard pulse sequence (e.g., a 90° pulse).

-

Typically, 16-64 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual CHCl₃ peak to δ 7.26 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

II. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~139.5 | C-1 (Aromatic, Quaternary) |

| ~132.8 | C-4 (Aromatic, Quaternary) |

| ~131.5 | C-3 (Aromatic, Quaternary) |

| ~130.9 | C-5 (Aromatic) |

| ~129.8 | C-6 (Aromatic) |

| ~128.5 | C-2 (Aromatic) |

| ~33.0 | -CH₂-SH |

Interpretation and Causality:

The predicted ¹³C NMR spectrum shows seven distinct carbon signals. The downfield signals in the range of δ 128-140 ppm are characteristic of the aromatic carbons. The three quaternary carbons (C-1, C-3, and C-4) are expected to have lower intensities compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement. The chemical shifts of the aromatic carbons are influenced by the substitution pattern of the chlorine atoms and the methylene group. The methylene carbon (-CH₂-) is expected to appear in the aliphatic region, around δ 33.0 ppm.

Experimental Protocol: Acquiring a Proton-Decoupled ¹³C NMR Spectrum

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of CDCl₃) is generally preferred due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

-

Instrument Setup and Acquisition:

-

Use a ¹³C NMR probe.

-

Employ a proton-decoupling pulse sequence to simplify the spectrum to single lines for each carbon and to benefit from the NOE.

-

A wider spectral width (e.g., 0-220 ppm) is necessary.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

-

-

Data Processing:

-

Processing steps are similar to ¹H NMR.

-

The chemical shift is calibrated using the CDCl₃ triplet, with the central peak at δ 77.16 ppm.

-

III. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2920-2980 | Medium | Aliphatic C-H stretch (-CH₂-) |

| ~2550-2600 | Weak | S-H stretch |

| ~1550-1600 | Medium-Strong | Aromatic C=C stretch |

| ~1470 | Medium | -CH₂- scissoring |

| ~1100-1200 | Strong | C-Cl stretch |

| ~800-900 | Strong | Aromatic C-H out-of-plane bending |

| ~650-750 | Medium | C-S stretch |

Interpretation and Causality:

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are found just below 3000 cm⁻¹.[2] A key, though often weak, absorption is the S-H stretch, which is expected in the 2550-2600 cm⁻¹ region. The presence of the aromatic ring is confirmed by C=C stretching bands in the 1550-1600 cm⁻¹ region and strong C-H out-of-plane bending bands in the 800-900 cm⁻¹ range, the pattern of which can be indicative of the 1,2,4-trisubstitution. The strong C-Cl stretching vibrations are expected in the fingerprint region, typically between 1100 and 1200 cm⁻¹. The C-S stretch is generally weak and appears in the 650-750 cm⁻¹ range.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples.[5]

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[6]

-

-

Sample Analysis:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[5]

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The software will automatically perform the background subtraction.

-

Label the significant peaks in the spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

-

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Assignment |

| 192/194/196 | Moderate | [M]⁺∙ (Molecular Ion) |

| 157/159 | High | [M - Cl]⁺ |

| 122 | Moderate | [M - 2Cl]⁺ |

| 91 | Very High (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |

| 159/161 | Moderate | [C₇H₅Cl₂]⁺ |

Interpretation and Causality:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak cluster at m/z 192, 194, and 196, corresponding to the different isotopic combinations of the two chlorine atoms (³⁵Cl and ³⁷Cl). The relative intensities of these peaks (approximately 9:6:1) would be a clear indicator of the presence of two chlorine atoms.

A prominent fragmentation pathway for benzyl compounds is the cleavage of the benzylic C-S bond.[7] This would lead to the formation of a benzyl cation, which readily rearranges to the highly stable tropylium ion at m/z 91.[7] This is often the base peak in the spectrum of benzyl derivatives. Other significant fragments could arise from the loss of one or both chlorine atoms from the molecular ion or other fragments.

Experimental Protocol: Acquiring an EI Mass Spectrum via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

-

GC-MS System Setup:

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The compound will be separated from the solvent and any impurities on the GC column and then enter the mass spectrometer.

-

The mass spectrometer will scan a range of m/z values (e.g., 40-400 amu) to record the mass spectrum of the eluting compound.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the molecular ion and the fragmentation pattern to confirm the structure.

-

V. Visualizing Molecular Structure and Spectroscopic Correlations

The following diagrams, generated using Graphviz, illustrate the molecular structure and the key relationships discussed in this guide.

References

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. Interpreting IR Spectra [chemistrysteps.com]

- 3. depts.washington.edu [depts.washington.edu]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. agilent.com [agilent.com]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

1H NMR and 13C NMR spectra of 3,4-Dichlorobenzyl mercaptan

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,4-Dichlorobenzyl Mercaptan

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound (C₇H₆Cl₂S). By integrating foundational NMR principles with spectral data from analogous structures, we present a detailed interpretation of the chemical shifts, coupling constants, and signal multiplicities. This document serves as a practical reference for scientists engaged in the synthesis, identification, and quality control of this and related halogenated aromatic compounds.

Introduction: The Molecular Profile of this compound

This compound is a substituted aromatic thiol featuring a benzyl scaffold with two chlorine atoms on the aromatic ring. This substitution pattern significantly influences the electronic environment of the molecule, creating a distinct and predictable NMR fingerprint. Accurate interpretation of this fingerprint is crucial for confirming the compound's identity, assessing its purity, and understanding its chemical properties in contexts such as pharmaceutical intermediate synthesis or materials science.

This guide explains the causality behind the spectral features, grounding the interpretation in the established principles of magnetic anisotropy, inductive effects, and spin-spin coupling.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the following standardized numbering system will be used for the atoms in this compound.

Mass spectrometry fragmentation of 3,4-Dichlorobenzyl mercaptan

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,4-Dichlorobenzyl Mercaptan

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation behavior of this compound (C₇H₆Cl₂S). As a molecule incorporating a dichlorinated aromatic ring, a benzylic methylene group, and a thiol moiety, its fragmentation signature is governed by a confluence of well-established chemical principles. This document offers researchers, scientists, and drug development professionals a predictive framework for identifying this compound and its structural analogs using both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) techniques. We will explore the foundational isotopic patterns dictated by the chlorine atoms, delineate the primary fragmentation pathways under EI conditions, including benzylic cleavage and tropylium ion rearrangement, and propose the expected fragmentation in positive and negative mode ESI-MS/MS. This guide is grounded in authoritative principles of mass spectrometry, providing not just predicted outcomes but the causal logic behind them.

Introduction to the Analyte and Methodologies

This compound is a halogenated aromatic thiol. Its structure presents several key features that dictate its behavior in a mass spectrometer: the stable, but substituted, aromatic ring; the reactive benzylic C-S bond; and the acidic thiol proton. Understanding the fragmentation of such molecules is critical in diverse fields, from environmental analysis to the synthesis of pharmaceutical intermediates.

Mass spectrometry is a cornerstone of molecular identification, providing information on molecular weight and structure.[1] This guide will focus on two complementary ionization techniques:

-

Electron Ionization (EI): A high-energy "hard" ionization technique that induces extensive and reproducible fragmentation, creating a characteristic fingerprint of the molecule. EI generates odd-electron radical cations (M•⁺) whose fragmentation pathways are well-documented.[2]

-

Electrospray Ionization (ESI): A "soft" ionization method that typically generates even-electron protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal initial fragmentation.[3] Subsequent fragmentation is induced under controlled conditions (Collision-Induced Dissociation, CID) in a tandem mass spectrometer (MS/MS), providing targeted structural information.[4]

The Defining Feature: The Dichloro Isotopic Pattern

The most immediately recognizable feature in the mass spectrum of this compound will be the isotopic pattern generated by its two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1 (or 100:32.5).[5] For a molecule containing two chlorine atoms, the molecular ion region will display a characteristic cluster of three peaks: M, M+2, and M+4.

The theoretical relative intensities of these peaks can be calculated and are a definitive marker for a dichlorinated compound.[6]

-

M Peak: Contains two ³⁵Cl atoms.

-

M+2 Peak: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4 Peak: Contains two ³⁷Cl atoms.

The expected intensity ratio for this cluster is approximately 9:6:1 .[6] This distinctive pattern will propagate to any fragment ion that retains both chlorine atoms, providing a powerful tool for tracking the fragmentation pathway.

Electron Ionization (EI) Fragmentation Pathway

Under the high-energy (70 eV) conditions of EI, this compound is expected to form a molecular ion (M•⁺) and undergo a series of predictable cleavage and rearrangement reactions. The primary driving force for fragmentation is the formation of stable cations.[2]

Proposed Primary Fragmentation Steps

-

Molecular Ion Formation: The initial event is the removal of an electron to form the molecular radical cation, C₇H₆Cl₂S•⁺. The molecular weight of the most abundant isotopologue (containing two ³⁵Cl atoms) is 192 g/mol . Therefore, the molecular ion cluster will appear at m/z 192, 194, and 196.

-

Benzylic Cleavage (α-Cleavage): The C-S bond at the benzylic position is weak and prone to cleavage. This α-cleavage is a dominant pathway for substituted benzenes.[7][8] The loss of a sulfhydryl radical (•SH, 33 Da) from the molecular ion results in the formation of the highly stable 3,4-dichlorobenzyl cation. This resonance-stabilized cation is predicted to be a major peak, if not the base peak, in the spectrum.

-

Tropylium Ion Rearrangement: The benzyl cation (m/z 159) is known to rearrange into the more stable, aromatic tropylium cation.[7][9] This rearrangement is a hallmark of many benzyl-containing compounds and further stabilizes the resulting fragment.

-

Sequential Loss of Chlorine: The dichlorotropylium ion can subsequently lose a chlorine radical (•Cl, 35/37 Da) to form a chlorotropylium ion, or lose a neutral HCl molecule.

-

Aromatic Ring Fragmentation: The tropylium structure can lose a molecule of acetylene (C₂H₂), a common fragmentation pathway for this ion, leading to smaller fragments.[7]

Predicted EI-MS Data Summary

| m/z (³⁵Cl Isotopologue) | Ion Formula | Proposed Structure / Origin | Notes |

| 192 / 194 / 196 | [C₇H₆Cl₂S]•⁺ | Molecular Ion (M•⁺) | Exhibits the characteristic 9:6:1 isotopic pattern. |

| 159 / 161 / 163 | [C₇H₅Cl₂]⁺ | 3,4-Dichlorobenzyl / Tropylium Cation | Formed by loss of •SH. Expected to be the base peak. Retains the 9:6:1 pattern. |

| 124 / 126 | [C₇H₅Cl]⁺ | Chlorotropylium Cation | Formed by loss of •Cl from m/z 159/161. |

| 89 | [C₇H₅]⁺ | Tropylium Cation | Formed by loss of a second •Cl from m/z 124. |

| 98 / 100 | [C₅H₃Cl]⁺ | Fragment Ion | Formed by loss of C₂H₂ from m/z 124/126. |

Visualization of EI Fragmentation

Caption: Predicted EI fragmentation pathway for this compound.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

ESI is a soft ionization technique ideal for thermally labile or polar molecules.[3] Fragmentation is minimal in the source; instead, a specific precursor ion is selected and fragmented via CID.

Positive Ion Mode ([M+H]⁺)

In positive mode, protonation is expected to occur on the sulfur atom, the most basic site, forming the sulfonium ion [C₇H₆Cl₂SH₂]⁺.

-

Precursor Ion: The protonated molecule will appear at m/z 193, 195, and 197.

-

Primary Fragmentation: The most likely fragmentation pathway for the protonated precursor is the neutral loss of hydrogen sulfide (H₂S, 34 Da). This is analogous to the loss of water from a protonated benzyl alcohol. This cleavage results in the same stable 3,4-dichlorobenzyl cation observed in EI-MS.

-

Secondary Fragmentation: Further fragmentation of the m/z 159/161/163 ion would follow the same pathway as in EI (loss of Cl, etc.).

Negative Ion Mode ([M-H]⁻)

In negative ion mode, the acidic thiol proton is lost to form the thiolate anion [C₇H₆Cl₂S]⁻.

-

Precursor Ion: The deprotonated molecule will appear at m/z 191, 193, and 195.

-

Fragmentation: Thiolate anions are relatively stable. Fragmentation may be less extensive than in positive mode. Possible pathways could include the loss of a chlorine radical followed by electron capture, or other complex rearrangements. The most straightforward fragmentation would be the loss of HCl, though this is less common than neutral losses in positive mode. A plausible fragmentation could be the homolytic cleavage of the C-S bond to yield a 3,4-dichlorobenzyl radical and a thiyl anion (HS⁻), though observing the radical is not possible. The primary observable fragments would likely arise from cleavage of the C-Cl bonds.

Visualization of ESI-MS/MS Fragmentation (Positive Mode)

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols

To validate the predicted fragmentation pathways, the following experimental setups are recommended.

Protocol for GC-EI-MS Analysis

-

Sample Preparation: Prepare a 100 µg/mL solution of this compound in a volatile, non-polar solvent such as dichloromethane or hexane.

-

Gas Chromatography (GC):

-

Injector: Splitless mode, 250 °C.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometry (MS):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Scan Mode: Full scan from m/z 40 to 400.

-

Protocol for LC-ESI-MS/MS Analysis

-

Sample Preparation: Prepare a 10 µg/mL solution of the analyte in a 50:50 mixture of methanol and water.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry (MS/MS):

-

Ion Source: Electrospray Ionization (ESI), positive and negative modes.

-

Capillary Voltage: +4.0 kV (positive), -3.5 kV (negative).

-

Drying Gas: Nitrogen at 325 °C and 10 L/min.

-

Analysis Mode: Acquire full scan data to identify the precursor ion. Then, perform targeted MS/MS on the precursor ion (m/z 193 in positive mode, m/z 191 in negative mode) using a collision energy ramp (e.g., 10-40 V) to observe the full range of product ions.

-

Conclusion

The mass spectrometric analysis of this compound yields highly diagnostic data for its unambiguous identification. The key identifiers are:

-

A molecular ion cluster at m/z 192/194/196 (EI) or precursor ions at m/z 193/195/197 ([M+H]⁺) and 191/193/195 ([M-H]⁻) exhibiting a characteristic 9:6:1 isotopic ratio.

-

A prominent fragment ion cluster at m/z 159/161/163 in both EI and positive-mode ESI, corresponding to the stable 3,4-dichlorotropylium cation.

By leveraging the predictable isotopic patterns and fundamental fragmentation mechanisms such as benzylic cleavage and neutral loss, researchers can confidently identify this molecule and differentiate it from its isomers. The protocols and predictive data herein serve as a robust guide for method development and structural elucidation in a research setting.

References

- 1. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. GCMS Section 6.5 [people.whitman.edu]

- 6. youtube.com [youtube.com]

- 7. GCMS Section 6.9.5 [people.whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

Infrared (IR) spectroscopy peaks for 3,4-Dichlorobenzyl mercaptan

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3,4-Dichlorobenzyl Mercaptan

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy absorption peaks for this compound (C₇H₆Cl₂S). Designed for researchers, scientists, and professionals in drug development, this document elucidates the correlation between the molecule's vibrational modes and its characteristic infrared spectrum, grounding the interpretation in fundamental principles of molecular spectroscopy.

Introduction: The Vibrational Fingerprint of a Molecule

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of a molecule.[1] When a molecule absorbs infrared radiation, specific covalent bonds stretch, bend, or rotate more vigorously, resulting in an absorption of energy at a frequency characteristic of that bond and its chemical environment.[1][2] The resulting spectrum serves as a unique "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.

For a molecule such as this compound, with its distinct aromatic, alkyl, chloro, and thiol moieties, IR spectroscopy provides a robust method for structural confirmation and purity assessment. This guide will systematically deconstruct the molecule's spectrum, assigning key absorption bands to their corresponding vibrational modes.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound comprises a 1,2,4-trisubstituted benzene ring attached to a methyl mercaptan group (-CH₂SH). The primary vibrational modes that give rise to distinct and interpretable IR peaks are:

-

S-H Stretching: From the terminal thiol group.

-

C-H Stretching: Both aromatic (=C-H) and aliphatic (-C-H) stretches.

-

C=C Stretching: Within the aromatic ring.

-

C-H Bending: Both in-plane and out-of-plane bending of aromatic C-H bonds, and scissoring/rocking of the aliphatic CH₂ group.

-

C-S Stretching: From the mercaptan group.

-

C-Cl Stretching: From the two chlorine substituents on the aromatic ring.

The following diagram illustrates the key bonds within the molecule that are responsible for the most significant IR absorptions.

Caption: Key vibrational modes for this compound.

Detailed Analysis of Spectral Regions

The infrared spectrum is typically analyzed in two main parts: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).[1]

Functional Group Region (4000 cm⁻¹ to 1500 cm⁻¹)

This region is characterized by stretching vibrations, which are often unique to specific functional groups.

-

C-H Stretching Vibrations (>3000 cm⁻¹ and <3000 cm⁻¹): A crucial diagnostic feature is the position of C-H stretches relative to 3000 cm⁻¹.

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): The C(sp²)-H bonds on the benzene ring will produce one or more weak to medium intensity peaks in this region.[3][4][5][6] Their presence is a strong indicator of an aromatic or olefinic structure.

-

Aliphatic C-H Stretch (3000-2850 cm⁻¹): The C(sp³)-H bonds of the methylene (-CH₂-) group will show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹.[2][7] These peaks are typically of medium to strong intensity.

-

-

S-H Stretching Vibration (~2600-2550 cm⁻¹): The stretch of the sulfur-hydrogen bond in the thiol group gives rise to a characteristically weak and sharp absorption band.[8][9] While its intensity is low, its unique position in a relatively clear part of the spectrum makes it a reliable diagnostic peak for mercaptans.[10][11] The absence of a broad band in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl (-OH) groups.

-

Aromatic C=C Ring Stretching (~1600-1450 cm⁻¹): The conjugated double bonds within the benzene ring produce a series of complex absorptions due to stretching vibrations.[12] Typically, two to four bands of variable intensity can be observed. Key peaks are expected near 1600 cm⁻¹, 1585 cm⁻¹, and in the 1500-1400 cm⁻¹ range.[4][6] These bands are characteristic of all aromatic compounds.

Fingerprint Region (1500 cm⁻¹ to 500 cm⁻¹)

This region contains a high density of peaks arising from bending vibrations and stretches between heavier atoms, making it unique to the molecule as a whole.

-

Aliphatic C-H Bending (~1465 cm⁻¹): The methylene group exhibits a scissoring (bending) vibration that results in a medium intensity peak around 1465 cm⁻¹.[2]

-

Aromatic C-H Out-of-Plane (OOP) Bending (~900-675 cm⁻¹): These are strong and highly diagnostic absorptions whose exact positions are determined by the substitution pattern on the aromatic ring.[4][12] For a 1,2,4-trisubstituted benzene ring, a strong band is expected in the 800-850 cm⁻¹ region. This is one of the most powerful confirmations of the specific isomer.

-

C-Cl Stretching (~850-550 cm⁻¹): The carbon-chlorine stretching vibrations typically appear as strong bands in the fingerprint region.[6][13] Given the two adjacent chlorine atoms on an aromatic ring, one can expect strong absorptions in this range. The precise frequency is influenced by coupling with other vibrational modes.[14]

-

C-S Stretching (~700-570 cm⁻¹): The carbon-sulfur stretch is typically a weak absorption and can be difficult to definitively assign due to its presence in the crowded fingerprint region.[11][15]

Summary of Predicted IR Absorption Peaks

The following table summarizes the expected characteristic infrared absorption peaks for this compound, their origin, and their anticipated intensity.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 2960 - 2850 | C-H Stretch (Asymmetric & Symmetric) | -CH₂- (Aliphatic) | Medium |

| 2600 - 2550 | S-H Stretch | Thiol (-SH) | Weak, Sharp |

| 1600 - 1585 | C=C Stretch (in-ring) | Aromatic Ring | Medium to Weak |

| 1500 - 1400 | C=C Stretch (in-ring) | Aromatic Ring | Medium |

| ~1465 | C-H Bend (Scissoring) | -CH₂- (Aliphatic) | Medium |

| 850 - 800 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | Strong |

| 850 - 550 | C-Cl Stretch | Aryl Halide | Strong |

| 700 - 570 | C-S Stretch | Thiol (-SH) | Weak |

Standard Protocol for IR Spectrum Acquisition (ATR-FTIR)

To ensure data integrity and reproducibility, the following protocol for acquiring an Attenuated Total Reflectance (ATR) FT-IR spectrum is recommended. ATR is a common technique for liquid or solid samples, requiring minimal preparation.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer (e.g., Bruker Tensor 27 or similar) is powered on and has reached thermal equilibrium.

-

Verify the cleanliness of the ATR crystal (typically diamond or germanium). If necessary, clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing for its digital subtraction from the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure firm contact.

-

-

Sample Spectrum Acquisition:

-

Using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution), acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the stored background spectrum, yielding a clean transmittance or absorbance spectrum.

-

-

Data Processing and Cleaning:

-

Perform a baseline correction if necessary to ensure the baseline is flat at approximately 100% transmittance.

-

Use the peak-picking function in the software to identify and label the wavenumbers of the key absorption bands.

-

After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

-

Conclusion

The infrared spectrum of this compound is rich with information. The definitive identification of this compound relies on observing a combination of key peaks: the weak S-H stretch near 2550 cm⁻¹, the split between aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches, the characteristic aromatic C=C stretches, and, critically, the strong C-H out-of-plane bending pattern indicative of 1,2,4-trisubstitution, complemented by strong C-Cl absorptions in the low-frequency region. This guide provides a foundational framework for interpreting such spectra, enabling confident structural verification for researchers in synthetic chemistry and pharmaceutical development.

References

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Aromatic C-H stretching: Significance and symbolism [wisdomlib.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. Thiol - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. reddit.com [reddit.com]

- 12. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Tracking the effect of chlorine as a substituent on vibrational coupling and energy transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

Physical and chemical properties of 3,4-Dichlorobenzyl mercaptan

An In-depth Technical Guide to 3,4-Dichlorobenzyl Mercaptan

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, handling, and applications of this compound (CAS No: 36480-40-7). It is intended for researchers, chemists, and professionals in drug development and materials science who require detailed technical information on this compound.

Chemical Identity and Molecular Structure

This compound, also known as (3,4-dichlorophenyl)methanethiol, is an organosulfur compound featuring a dichlorinated benzene ring attached to a methylthiol group.[1][2] This structure is fundamental to its chemical reactivity and physical characteristics.

-

Synonyms : 3,4-Dichloro-alpha-toluenethiol, 3,4-Dichlorobenzylmercaptan, Benzenemethanethiol, 3,4-dichloro-[2]

Below is a diagram illustrating the molecular structure of the compound.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The compound is a clear, colorless to pale yellow liquid characterized by a strong, unpleasant odor (stench), which is typical for mercaptans.[1][8] Its physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | [1][3] |

| Boiling Point | 152-153 °C at 12 mmHg | [1] |

| Density | 1.362 g/mL | [1] |

| Refractive Index (n_D^20) | 1.6045 - 1.6095 | [1][3] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Water Solubility | Difficult to mix in water; low solubility | [2][8][9] |

| pKa (Predicted) | 8.83 ± 0.10 | [2] |

The low water solubility and density greater than water indicate that in an aqueous environment, it is likely to be sparingly soluble and sink.[8] The high boiling point is consistent with its molecular weight and the presence of polarizable chlorine and sulfur atoms.

Chemical Properties and Reactivity

Stability and Storage

This compound is stable under normal storage conditions.[8][10] However, like many thiols, it can be sensitive to air and may oxidize over time.[2] For long-term storage, it should be kept at room temperature in a tightly sealed container in a dry, well-ventilated area.[1][8][11]

Reactivity Profile

The primary site of reactivity is the thiol (-SH) group. This functional group imparts several key chemical characteristics:

-

Acidity : The thiol proton is weakly acidic, with a predicted pKa of around 8.83.[2] This allows it to be deprotonated by bases to form the corresponding thiolate, a potent nucleophile.

-

Nucleophilicity : The sulfur atom is a strong nucleophile, readily participating in S-alkylation reactions. This reactivity is central to its use in organic synthesis.[12]

-

Oxidation : Thiols can be oxidized to form disulfides (R-S-S-R) or further to sulfonic acids. Contact with strong oxidizing agents should therefore be avoided.[13]

The compound is used as a reactant in the synthesis of more complex molecules, such as substituted pyridazines, and has been noted for its utility in improving the morphologies of semiconductors.[1][9]

Synthesis Methodology

While specific proprietary synthesis methods may vary, a common and well-established route for preparing benzyl mercaptans is through the reaction of the corresponding benzyl halide with a sulfur nucleophile.[12] A plausible pathway for synthesizing this compound starts from 3,4-dichlorobenzyl chloride.

Conceptual Synthesis Workflow

A two-step process involving the formation of an isothiouronium salt followed by hydrolysis is a standard laboratory procedure for this type of conversion.[12][14]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Illustrative)

This protocol is a representative example based on general methods for benzyl mercaptan synthesis.[14] Researchers must adapt and optimize it for specific laboratory conditions and scale.

-

Salt Formation : To a solution of 3,4-dichlorobenzyl chloride in a suitable alcohol (e.g., ethanol), add a slight molar excess of thiourea.

-

Reflux : Heat the mixture to reflux for several hours to facilitate the formation of the S-(3,4-dichlorobenzyl)isothiouronium chloride salt.

-

Hydrolysis : After cooling, add an aqueous solution of a strong base, such as sodium hydroxide, to the reaction mixture.

-

Second Reflux : Reflux the basic mixture for 2-3 hours to hydrolyze the isothiouronium salt to the sodium thiolate.

-

Acidification & Isolation : Cool the reaction mixture and carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of ~1. This protonates the thiolate, forming the insoluble this compound.

-

Extraction : Separate the organic layer. The aqueous layer may be extracted with a suitable solvent (e.g., diethyl ether) to recover any dissolved product.

-

Purification : Combine the organic fractions, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[14]

Safety, Handling, and Hazard Profile

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated area or chemical fume hood.[11] Its most notable characteristic is a powerful and unpleasant stench.[8]

GHS Hazard Classification

The compound poses several health risks as outlined by the Globally Harmonized System (GHS).

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[1][2][8] |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled.[1][2][8] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][2][8] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1][2][8] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[1][2][8] |

Recommended Precautionary Measures

Strict adherence to the following handling and personal protective equipment (PPE) guidelines is mandatory.

| Category | Precautionary Statement(s) |

| Prevention | P261: Avoid breathing vapors/mist.[8] P271: Use only outdoors or in a well-ventilated area.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][8] P264: Wash face, hands and any exposed skin thoroughly after handling.[8] |

| Response | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8][15] P311: Call a POISON CENTER or doctor/physician.[1][8][15] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8][15] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[8][11] P405: Store locked up.[8][11] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[8] |

References

- 1. This compound, 97% | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. L03226.03 [thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 36480-40-7 | FD36237 [biosynth.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound (CAS 59293-67-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. This compound | 36480-40-7 [chemicalbook.com]

- 10. fishersci.at [fishersci.at]

- 11. iceng.net.au [iceng.net.au]

- 12. Benzyl mercaptan - Wikipedia [en.wikipedia.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. prepchem.com [prepchem.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

3,4-Dichlorobenzyl mercaptan reaction mechanisms and kinetics

An In-Depth Technical Guide to the Reaction Mechanisms and Kinetics of 3,4-Dichlorobenzyl Mercaptan

Introduction

This compound, also known as (3,4-Dichlorophenyl)methanethiol, is an organosulfur compound featuring a benzyl scaffold substituted with two chlorine atoms and a thiol functional group.[1] As a mercaptan, its chemistry is dominated by the nucleophilicity and redox activity of the sulfhydryl (-SH) group. This guide provides a detailed exploration of the core reaction mechanisms, kinetics, and relevant experimental protocols for researchers and professionals in drug development and chemical synthesis. Understanding these pathways is crucial for its application as a synthetic intermediate and for predicting its behavior in various chemical environments.

Due to its reactivity and characteristic strong odor, appropriate safety measures are imperative when handling this compound. It is classified as harmful if swallowed, toxic if inhaled, and causes skin and serious eye irritation.[1][2][3] All manipulations should be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

| Property | Value |

| CAS Number | 36480-40-7[1] |

| Molecular Formula | C₇H₆Cl₂S[1] |

| Molecular Weight | 193.09 g/mol [5] |

| Appearance | Colorless Liquid |

| Odor | Stench[3][6] |

| Storage | Air Sensitive, store under ambient temperatures[1] |

Part 1: Core Reaction Mechanisms and Kinetics

The reactivity of this compound is primarily dictated by the sulfhydryl group, which can act as a potent nucleophile (especially in its deprotonated thiolate form) or undergo oxidation.

Nucleophilic Substitution (SN2) Reactions

Thiols are excellent nucleophiles in SN2 reactions, a property that is enhanced upon deprotonation to the corresponding thiolate anion (RS⁻).[7][8] The sulfur atom in a thiolate is a better nucleophile than the oxygen in an alkoxide because sulfur is larger and its electrons are more polarizable, making it a "soft" nucleophile that readily attacks "soft" electrophilic carbons like those in alkyl halides.[7]

Mechanism: The reaction proceeds via a backside attack on an electrophilic carbon, leading to the displacement of a leaving group and the formation of a thioether. This is a single-step concerted mechanism.[9]

Causality & Kinetics:

-

Nucleophilicity: The reaction rate is highly dependent on the concentration of the thiolate. Therefore, the reaction is typically performed in the presence of a base to deprotonate the thiol (pKa ≈ 9-10). The choice of base is critical; a strong, non-nucleophilic base is preferred to avoid competing reactions.

-

Substrate: The reaction works best with unhindered primary and secondary alkyl halides.[7] Tertiary halides will predominantly lead to elimination (E2) reactions.

-

Leaving Group: The rate is influenced by the quality of the leaving group (I > Br > Cl > F).

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal as they solvate the cation of the base but do not strongly solvate the nucleophilic anion, thus maximizing its reactivity.

Oxidation Reactions

The sulfur atom in this compound can exist in various oxidation states, making it susceptible to oxidation. The product formed depends on the strength of the oxidizing agent used.

A. Oxidation to Disulfides (Oxidative Coupling)

This is a common reaction for thiols, forming a disulfide bridge (R-S-S-R). It can be achieved with mild oxidizing agents like iodine (I₂), bromine (Br₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, often catalyzed by base or metal ions.[7][10]

Mechanism (with I₂):

-

The thiol is deprotonated by a base to form the more reactive thiolate.

-

The thiolate acts as a nucleophile, attacking an iodine molecule in an SN2-type reaction to form a sulfenyl iodide (R-S-I) intermediate.[11]

-

A second thiolate molecule then attacks the electrophilic sulfur of the sulfenyl iodide, displacing the iodide ion to form the disulfide.[9][11]

Kinetics: The reaction rate is influenced by the pH (as it affects thiolate concentration), the concentration of the thiol, and the oxidizing agent. The reaction is generally fast.

B. Oxidation to Sulfonic Acids

With strong oxidizing agents such as potassium permanganate (KMnO₄), nitric acid (HNO₃), or excess hydrogen peroxide, thiols can be fully oxidized to sulfonic acids (R-SO₃H).[9][11] This multi-step process proceeds through intermediate oxidation states like sulfenic (R-SOH) and sulfinic (R-SO₂H) acids, which are typically reactive and further oxidized.

Thiol-ene "Click" Chemistry

The thiol-ene reaction is a powerful and highly efficient "click" chemistry process involving the addition of a thiol across an alkene to form a thioether.[12][13] This reaction is known for its high yields, stereoselectivity, and tolerance of a wide range of functional groups.[12] It can proceed through two primary mechanisms.

A. Radical Addition (Anti-Markovnikov)

This is the most common pathway, initiated by radical initiators, heat, or UV light.[12] Mechanism:

-

Initiation: A radical initiator (e.g., AIBN) or UV light abstracts a hydrogen atom from the thiol, generating a thiyl radical (RS•).

-

Propagation: The thiyl radical adds to the alkene at the less substituted carbon (anti-Markovnikov), forming a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction.

-

Termination: Two radicals combine to terminate the chain.

Kinetics: The reaction is typically very rapid, often completing in seconds or minutes.[13] The rate depends on the efficiency of the initiator and the concentration of both the thiol and the alkene.

B. Michael Addition (Markovnikov)

In the presence of a base or nucleophilic catalyst, the thiol can be deprotonated to a thiolate, which then undergoes a conjugate (Michael) addition to an electron-deficient alkene (e.g., α,β-unsaturated carbonyls). This process results in Markovnikov addition.[13]

Part 2: Experimental Protocols & Analytical Methods

Scientific integrity requires that protocols are robust and self-validating. This is achieved by including proper controls and utilizing analytical techniques to monitor reaction progress and confirm product identity.

General Protocol for SN2 Thioether Synthesis

This protocol describes a general procedure for reacting this compound with a primary alkyl bromide.

Methodology:

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve this compound (1.0 eq) in anhydrous acetone or DMF.

-

Deprotonation: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium thiolate salt.

-

Addition of Electrophile: Dissolve the alkyl bromide (1.1 eq) in a small amount of the reaction solvent and add it dropwise to the stirred suspension via the dropping funnel over 15 minutes.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis until the starting mercaptan is consumed (typically 2-24 hours).

-

Workup: Once the reaction is complete, filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate and wash with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel to yield the pure thioether.

Analytical Techniques for Kinetic Studies

Monitoring the concentration of reactants and products over time is essential for understanding reaction kinetics.

A. Spectrophotometric Quantification of Thiols (Ellman's Test)

Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, is widely used for quantifying free sulfhydryl groups.[14]

Principle: DTNB reacts with a free thiol group via a thiol-disulfide exchange reaction to release a stoichiometric amount of the 2-nitro-5-thiobenzoate (TNB²⁻) anion. TNB²⁻ has a distinct yellow color and a strong absorbance at 412 nm (ε = 14,150 M⁻¹cm⁻¹), allowing for its quantification using a UV-Vis spectrophotometer.[14]

Protocol for Monitoring Thiol Consumption:

-

Prepare a DTNB solution (e.g., 4 mg/mL in a phosphate buffer, pH 8.0).

-

Set up the primary reaction (e.g., an oxidation or SN2 reaction) in a thermostatted vessel.

-

At timed intervals (t=0, 1, 5, 15 min, etc.), withdraw a small aliquot of the reaction mixture.

-

Immediately quench the aliquot by diluting it into a cuvette containing the DTNB solution. The dilution effectively stops the primary reaction.

-

Measure the absorbance at 412 nm.

-

Calculate the concentration of the remaining thiol at each time point using the Beer-Lambert law (A = εcl). Plotting concentration versus time allows for the determination of the reaction rate.

B. Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for monitoring reactions.[15][16]

-

HPLC: Ideal for non-volatile compounds. A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water gradient) can separate the more polar this compound from its less polar thioether or disulfide products. A UV detector can be used for quantification.

-

GC: Suitable for volatile and thermally stable compounds. It provides excellent separation and can be coupled with a mass spectrometer (GC-MS) for definitive identification of reactants and products.

Conclusion

This compound is a versatile chemical intermediate whose reactivity is centered on the sulfhydryl group. Its participation in nucleophilic substitutions, a range of oxidation reactions, and modern "click" chemistry makes it a valuable building block in organic synthesis. A thorough understanding of the underlying mechanisms and the kinetics that govern these transformations is essential for designing efficient synthetic routes, optimizing reaction conditions, and developing novel applications in research and industry. The experimental and analytical protocols outlined in this guide provide a framework for the reliable and reproducible study of its rich chemistry.

References

- 1. Page loading... [wap.guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. This compound (CAS 59293-67-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. WO2000034235A1 - Oxidation of mercaptans to disulfides - Google Patents [patents.google.com]

- 11. Video: Preparation and Reactions of Thiols [jove.com]

- 12. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aqueous Solubility of 3,4-Dichlorobenzyl Mercaptan

This guide provides a comprehensive technical overview of the aqueous solubility of 3,4-Dichlorobenzyl Mercaptan, a compound of interest for researchers and professionals in chemical synthesis and materials science. By synthesizing theoretical principles with standardized experimental methodologies, this document offers a robust framework for understanding and determining the water solubility of this and similar sparingly soluble compounds.

Introduction: Understanding this compound

This compound, also known as (3,4-dichlorophenyl)methanethiol, is an organosulfur compound utilized as a reactant in the synthesis of various chemical structures, including substituted pyridazines, and has applications in improving semiconductor morphologies.[1][2] Its utility in these fields necessitates a thorough understanding of its fundamental physicochemical properties, among which aqueous solubility is paramount for process development, environmental fate assessment, and safety management.

The molecular structure, featuring a dichlorinated benzene ring attached to a methylthiol group, inherently suggests low aqueous solubility. The bulky, non-polar dichlorophenyl group imparts significant hydrophobic character, while the sulfhydryl (-SH) group offers only weak potential for hydrogen bonding compared to its alcohol analogue. This guide will explore the theoretical basis for this low solubility and provide a detailed, field-proven protocol for its empirical determination.

Physicochemical Profile

A summary of the key physicochemical properties of this compound is essential for contextualizing its behavior in aqueous systems.

| Property | Value | Source |

| CAS Number | 36480-40-7 | [3] |

| Molecular Formula | C₇H₆Cl₂S | [1][4] |

| Molecular Weight | 193.09 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [1][3] |

| Boiling Point | 152-153 °C at 12 mmHg | [1] |

| Density | 1.362 g/cm³ | [1] |

| Refractive Index | 1.6045-1.6095 @ 20°C | [1][3] |

| pKa (Predicted) | 8.83 ± 0.10 | [4] |

| Water Solubility | Difficult to mix in water / Insoluble | [2][4] |

As indicated, qualitative descriptors from safety data sheets and chemical suppliers suggest the compound is "difficult to mix in water" or effectively "insoluble."[2][4] While useful for general handling, these terms lack the quantitative precision required for scientific and regulatory purposes. The subsequent sections of this guide are therefore dedicated to the rigorous, quantitative assessment of this parameter.

Theoretical Assessment of Aqueous Solubility

The low water solubility of this compound can be rationalized by examining its molecular structure and the intermolecular forces at play.

-

Hydrophobicity: The dichlorinated benzene ring is the dominant feature of the molecule. It is large, non-polar, and incapable of forming hydrogen bonds with water. This aromatic system and its halogen substituents favor self-association (hydrophobic interactions) over interaction with polar water molecules, significantly limiting solubility.

-

Sulfhydryl Group Polarity: The thiol (-SH) group is the only polar moiety. While the sulfur-hydrogen bond has some polarity, it is considerably weaker than the oxygen-hydrogen bond in alcohols. Consequently, hydrogen bonding between the thiol group and water is much weaker and less frequent than that observed for analogous alcohols, contributing minimally to solubility.[5]

-

Molecular Size: As the size of the non-polar (alkyl or aryl) portion of a mercaptan molecule increases, its solubility in polar solvents like water decreases.[5][6] The dichlorobenzyl group represents a substantial hydrophobic moiety that drastically reduces aqueous solubility.

Factors Influencing Solubility

The aqueous solubility of this compound is not a fixed constant but is influenced by environmental parameters.

-

pH: The thiol group is weakly acidic, with a predicted pKa of approximately 8.83.[4] At pH values approaching and exceeding this pKa, the thiol (R-SH) will deprotonate to form the thiolate anion (R-S⁻). This ionization introduces a formal negative charge, dramatically increasing the molecule's polarity and its solubility in water. Therefore, in alkaline aqueous solutions, the solubility is expected to be significantly higher than in neutral or acidic media.

-

Temperature: For most solid and liquid solutes, solubility increases with temperature.[7] However, the magnitude of this effect must be determined empirically. For sparingly soluble compounds, the effect may be modest within a narrow temperature range.

-

Co-solvents: The presence of organic co-solvents (e.g., methanol, acetonitrile, DMSO) will increase the solubility of this predominantly non-polar compound by reducing the overall polarity of the solvent system.

Caption: pH-dependent equilibrium of this compound.

Experimental Determination of Water Solubility

Given the anticipated low solubility (likely less than 10 mg/L), the most appropriate and robust method for its determination is the Flask Method , as described in the OECD Test Guideline 105.[8][9] This method is a globally recognized standard for generating reliable solubility data for regulatory and scientific applications.[10]

Principle: An excess amount of the test substance is agitated in water at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved substance, and the concentration of the dissolved substance is determined using a suitable analytical technique.

Self-Validating System: The protocol's trustworthiness is established by approaching equilibrium from two directions: starting with a supersaturated solution (if possible) and an undersaturated solution. The point where the measured concentrations converge confirms a true equilibrium has been reached. Furthermore, multiple samples are taken over time to ensure the concentration has plateaued.

-

Preliminary Test:

-

Causality: To estimate the approximate solubility and the time needed to reach equilibrium, a preliminary test is crucial. This prevents using excessive material and informs the sampling schedule for the definitive test.[9]

-

Procedure: Add approximately 100 mg of this compound to 100 mL of deionized water in a flask. Agitate at 20°C. Visually inspect for dissolution at various time points (e.g., 1, 2, 24 hours). This will confirm if the solubility is in the low mg/L range.

-

-

Definitive Test - Flask Method:

-

Apparatus: Use glass flasks with stoppers, a constant temperature bath or shaker (e.g., 20 ± 0.5 °C), a centrifuge capable of phase separation, and a validated analytical system (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV, or Gas Chromatography with Mass Spectrometry, GC-MS).

-

Procedure:

-

Prepare at least three flasks. To each, add an excess amount of this compound to a known volume of water (e.g., 500 mg to 500 mL). The excess is critical to ensure saturation is achieved.

-

Place the flasks in the constant temperature shaker and agitate. The agitation should be vigorous enough to disperse the substance but not so violent as to cause emulsification.

-